molecular formula C10H7NO3 B044699 4-Nitro-1-naphthol CAS No. 605-62-9

4-Nitro-1-naphthol

Cat. No.: B044699
CAS No.: 605-62-9
M. Wt: 189.17 g/mol
InChI Key: AUIRNGLMBHIITH-UHFFFAOYSA-N
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Description

KAT8-IN-1 is a chemical compound known for its role as an inhibitor of lysine acetyltransferase 8 (KAT8), an enzyme involved in the acetylation of histones. This compound has been studied for its potential therapeutic applications, particularly in the context of diseases such as cancer and inflammatory conditions .

Mechanism of Action

Target of Action

The primary target of 4-Nitro-1-naphthol is lysine acetyltransferase 8 (KAT8) . KAT8 is a histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression. It does so by acetylating lysine residues on histone proteins, which can result in the loosening of the DNA-histone interaction and thereby increase gene transcription .

Mode of Action

This compound acts as an inhibitor of KAT8 . It binds to the enzyme and prevents it from acetylating histone proteins . This inhibition can disrupt the normal function of KAT8 and alter gene expression patterns .

Biochemical Pathways

The inhibition of KAT8 by this compound can affect various biochemical pathways. One key pathway is the regulation of gene expression . By inhibiting KAT8, this compound can alter the acetylation pattern of histones, leading to changes in the transcription of certain genes .

Pharmacokinetics

Like many other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties are likely to be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The inhibition of KAT8 by this compound can lead to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, if genes involved in cell growth and division are affected, this could potentially influence cell proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules, such as proteins or other small molecules, can also influence the action of this compound .

Preparation Methods

The synthesis of KAT8-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .

Properties

IUPAC Name

4-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIRNGLMBHIITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209238
Record name 4-Nitro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-62-9
Record name 4-Nitro-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 605-62-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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